![molecular formula C11H9Cl2I B3004782 1-(2,6-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287333-57-5](/img/structure/B3004782.png)
1-(2,6-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane
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Description
“1-(2,6-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane” is a compound that contains a bicyclo[1.1.1]pentane (BCP) core . BCPs are potential isosteric replacements for arenes and/or alkyl groups within drug candidates . They often exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .
Synthesis Analysis
The synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes, which could potentially include “1-(2,6-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane”, has been described in the literature . The synthesis involves the use of a versatile platform that allows for the creation of building blocks bearing alcohol, amine, and carboxylic acid functional handles from a simple common intermediate . A continuous flow process to generate [1.1.1]propellane on demand has also been presented, which can directly be derivatised into various BCP species .Molecular Structure Analysis
The molecular structure of “1-(2,6-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane” would include a bicyclo[1.1.1]pentane core, which is a conformationally rigid and potentially more metabolically resistant structure . This core is incorporated into the upper alkyl chain of the molecule .Chemical Reactions Analysis
The chemical reactions involving “1-(2,6-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane” could potentially be facilitated by the delocalization of electron density over the propellane cage during addition . The reactions with cations involve charge transfer that relieves repulsion inside the cage .Future Directions
The future directions for “1-(2,6-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane” could potentially involve the exploration of new chemistry of [1.1.1]propellane and related strained systems that are useful building blocks in organic synthesis . Additionally, the development of more chemically and metabolically stable analogues of lipoxin A4 and lipoxin B4 is an ongoing area of study .
properties
IUPAC Name |
1-(2,6-dichlorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2I/c12-7-2-1-3-8(13)9(7)10-4-11(14,5-10)6-10/h1-3H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDQNEVKAVOPAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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